5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
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Overview
Description
5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the condensation of an aldehyde, an amine, and an isocyanide. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as dibenziodolium triflate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the Groebke-Blackburn-Bienaymé reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects against various diseases, including tuberculosis.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In anticancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,5-a]pyridine derivatives: Used in various pharmaceutical applications.
Uniqueness
5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both a nitrophenyl and a methyl group, which confer distinct chemical properties and biological activities
Properties
Molecular Formula |
C14H11N3O2 |
---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
5-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11N3O2/c1-10-4-2-7-14-15-13(9-16(10)14)11-5-3-6-12(8-11)17(18)19/h2-9H,1H3 |
InChI Key |
SMKMRZLIHPYOCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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